molecular formula C24H23NO7 B11397626 methyl [3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

methyl [3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

Cat. No.: B11397626
M. Wt: 437.4 g/mol
InChI Key: JSYOBCQFSWESMF-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate is a complex organic compound with a unique structure that combines elements of benzodioxole, chromeno, and oxazin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the chromeno[6,7-e][1,3]oxazin core: This involves the cyclization of appropriate intermediates under controlled conditions, often using catalysts such as palladium or copper.

    Introduction of the methyl acetate group: This step typically involves esterification reactions using reagents like methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides.

Scientific Research Applications

Methyl 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate is unique due to its combination of benzodioxole, chromeno, and oxazin moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C24H23NO7

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 2-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C24H23NO7/c1-13-17-7-16-10-25(9-15-4-5-19-20(6-15)31-12-30-19)11-29-22(16)14(2)23(17)32-24(27)18(13)8-21(26)28-3/h4-7H,8-12H2,1-3H3

InChI Key

JSYOBCQFSWESMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC5=C(C=C4)OCO5)CC(=O)OC

Origin of Product

United States

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